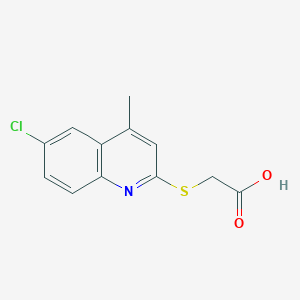
7-(Dimethylamino)-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is notable for its fluorescence properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-2-phenyl-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the chromenone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s fluorescence properties make it useful as a fluorescent probe in various chemical analyses, including the detection of metal ions and pH changes.
Biology: In biological research, it is used as a fluorescent marker to study cellular processes and molecular interactions. Its ability to bind to specific biomolecules allows for the visualization of cellular components under a fluorescence microscope.
Medicine: The compound has potential applications in medical diagnostics, particularly in imaging techniques. Its fluorescence can be used to highlight specific tissues or cells, aiding in the diagnosis of diseases.
Industry: In the industrial sector, it is used in the manufacture of dyes and pigments. Its stability and fluorescence make it suitable for use in high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-2-phenyl-4H-chromen-4-one is primarily based on its ability to interact with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is due to the presence of the dimethylamino group, which acts as an electron donor, and the chromenone structure, which acts as an electron acceptor. The resulting intramolecular charge transfer leads to the emission of light.
Molecular Targets and Pathways: In biological systems, the compound can bind to various biomolecules, including proteins and nucleic acids. This binding can alter the fluorescence properties of the compound, allowing for the detection and study of these biomolecules.
Comparación Con Compuestos Similares
7-Dimethylamino-4-hydroxycoumarin: Similar in structure but with a hydroxyl group at the 4-position, enhancing its hydrogen-bonding capabilities.
4-Methyl-7-dimethylaminocoumarin: Differing by a methyl group at the 4-position, affecting its fluorescence properties.
7-Dimethylamino-3-benzyl-4-hydroxycoumarin: Featuring a benzyl group at the 3-position, which influences its solubility and binding properties.
Uniqueness: 7-(Dimethylamino)-2-phenyl-4H-chromen-4-one stands out due to its specific combination of the dimethylamino group and the phenyl group, which together enhance its fluorescence properties and make it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
7-(dimethylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-8-9-14-15(19)11-16(20-17(14)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
QUEXBLWQBYHGSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


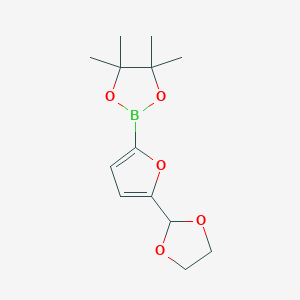
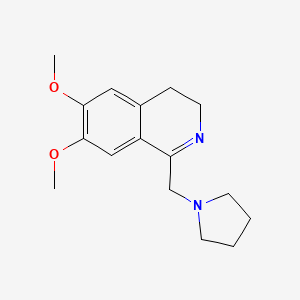
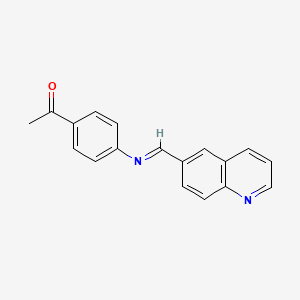
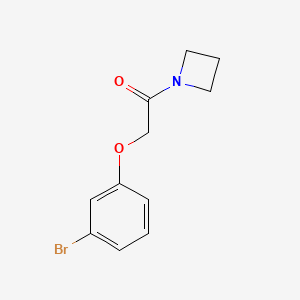




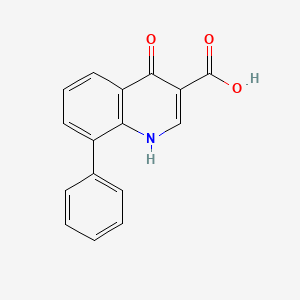
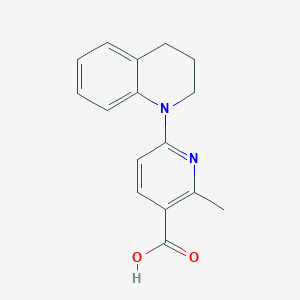
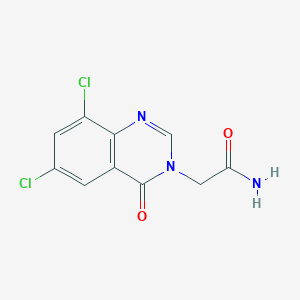

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
